4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride 4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219949-09-3
VCID: VC3010489
InChI: InChI=1S/C15H23NO2.ClH/c1-17-15-5-3-2-4-14(15)12-18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-12H2,1H3;1H
SMILES: COC1=CC=CC=C1COCCC2CCNCC2.Cl
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol

4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

CAS No.: 1219949-09-3

Cat. No.: VC3010489

Molecular Formula: C15H24ClNO2

Molecular Weight: 285.81 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride - 1219949-09-3

Specification

CAS No. 1219949-09-3
Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
IUPAC Name 4-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H23NO2.ClH/c1-17-15-5-3-2-4-14(15)12-18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-12H2,1H3;1H
Standard InChI Key BSTGNKZKRIXLON-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1COCCC2CCNCC2.Cl
Canonical SMILES COC1=CC=CC=C1COCCC2CCNCC2.Cl

Introduction

ParameterValue
IUPAC Name4-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Molecular FormulaC₁₅H₂₄ClNO₂
Molecular WeightApproximately 285.82 g/mol
StateSolid (at standard conditions)
Salt FormHydrochloride

Based on the structural analogy with similar compounds such as 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride, the target compound likely maintains comparable physicochemical characteristics while differing in the position of substitution on the piperidine ring .

Structural Characteristics

Molecular Structure

4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride consists of several key structural components:

  • A piperidine ring (heterocyclic six-membered ring with nitrogen)

  • A substituent at the 4-position of the piperidine ring

  • An ethyl linker connecting the piperidine ring to an oxygen atom

  • A 2-methoxybenzyl group attached to the oxygen atom

  • A hydrochloride salt formation at the nitrogen of the piperidine ring

Structural Isomers and Related Compounds

The compound belongs to a family of structurally similar molecules that vary in the position of the methoxy group on the benzyl ring or the position of substitution on the piperidine ring. Notable related compounds include:

CompoundCAS NumberDistinguishing Feature
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride1220018-68-7Substitution at position 2 of piperidine
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride1220032-50-7Methoxy group at position 4 of benzyl ring
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride1220031-25-3Methyl instead of methoxy group at position 3

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process similar to that of related compounds.

Nucleophilic Substitution Pathway

A common preparation route involves the reaction of 4-(2-hydroxyethyl)piperidine with 2-methoxybenzyl chloride in the presence of a base, followed by salt formation:

  • Reaction of 4-(2-hydroxyethyl)piperidine with 2-methoxybenzyl chloride in the presence of a base (e.g., sodium hydroxide)

  • Nucleophilic substitution to form the ether linkage

  • Treatment with hydrochloric acid to form the hydrochloride salt

This approach mirrors synthetic methods used for structurally analogous compounds such as 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride.

Industrial Production Considerations

For larger-scale production, continuous flow reactors may be employed to ensure efficient mixing and reaction control. Automated systems for reagent addition and product isolation can enhance yield and purity. The synthesis typically requires:

  • Controlled reaction temperatures

  • Inert atmosphere conditions

  • Careful purification processes to achieve high purity

  • Hydrochloride salt formation under anhydrous conditions

Chemical Reactions and Reactivity

Characteristic Reactions

Based on its structural features and analogous compounds, 4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride can participate in various chemical reactions:

Oxidation Reactions

The compound can undergo oxidation using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids, particularly at the piperidine ring.

Reduction Reactions

Reduction reactions may be performed using hydrogen gas with a palladium catalyst, primarily affecting functional groups present in the molecule.

Substitution Reactions

The nitrogen in the piperidine ring can participate in various substitution reactions, particularly after conversion to the free base form.

Common Reagents and Conditions

Reaction TypeCommon ReagentsTypical Conditions
OxidationKMnO₄, CrO₃Aqueous or acidic media
ReductionH₂/Pd-CRoom temperature, pressure vessel
SubstitutionVarious alkyl halidesBasic conditions
Salt FormationHCl in diethyl etherAnhydrous conditions

Research Applications

Pharmaceutical Research

4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride and related compounds have significant potential in pharmaceutical research:

Neuropharmacological Studies

Similar to its structural analogues, the compound may exhibit neuropharmacological effects through modulation of neurotransmitter systems, making it valuable for investigating neurological disorders.

Receptor Binding Studies

The compound's structural features make it a potential candidate for receptor binding studies, particularly in the context of neurotransmitter receptors.

Chemical Intermediate

In medicinal chemistry, the compound can serve as a versatile intermediate for synthesizing more complex molecules with targeted pharmacological activities.

Structure-Activity Relationship Studies

The compound's defined substitution pattern makes it valuable for structure-activity relationship (SAR) studies, comparing its properties with structurally similar compounds to identify optimal pharmacophores.

Pharmacological Properties and Mechanisms

Mechanism of Action

The compound's mechanism of action likely involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may function as an agonist or antagonist, influencing various physiological processes depending on the specific receptor interactions.

Comparative Analysis with Structural Analogues

Structural Comparison

4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride differs from its structural analogues primarily in the position of the methoxy substituent on the benzyl ring or the position of substitution on the piperidine ring.

CompoundPosition of Substitution on PiperidinePosition of Substitution on Benzyl RingMolecular Weight (g/mol)
4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine HCl42 (methoxy)~285.82
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine HCl22 (methoxy)285.82
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine HCl44 (methoxy)285.81
4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine HCl42 (methyl)269.82

Functional Differences

The position of the methoxy group on the benzyl ring (ortho vs. para) and the position of substitution on the piperidine ring (position 2 vs. position 4) can significantly influence:

Current Research Directions

Emerging Applications

Current research involving 4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride and related compounds is primarily focused on:

  • Development of novel therapeutics for neurological disorders

  • Investigation of structure-activity relationships to optimize pharmacological properties

  • Utilization as synthetic intermediates in complex molecule synthesis

  • Exploration of receptor subtype selectivity

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